molecular formula C16H27N3O2 B2363478 N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-82-4

N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2363478
CAS No.: 478259-82-4
M. Wt: 293.411
InChI Key: XCYGZXKQRMTSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide (CAS 478259-82-4; synonyms: ZINC5524439, AKOS005101706) is a pyrrole-based carboxamide derivative featuring a 2-ethylbutanoyl substituent at the 4-position of the pyrrole ring and a dimethylaminopropyl side chain at the N-terminus . Synthetic routes for analogs often involve coupling reactions between activated carboxylic acids and amine-functionalized pyrrole intermediates, as demonstrated in the synthesis of MGB30, a structurally related compound with antiamoebic activity .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-5-12(6-2)15(20)13-10-14(18-11-13)16(21)17-8-7-9-19(3)4/h10-12,18H,5-9H2,1-4H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYGZXKQRMTSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Pyrrole Core Construction

The pyrrole ring serves as the foundational scaffold. Two predominant methods are employed:

Hantzsch Pyrrole Synthesis

The Hantzsch reaction enables the formation of substituted pyrroles via condensation of β-keto esters, aldehydes, and ammonia or amines. For example:

  • Substrate : Dimethyl acetonedicarboxylate and bromocetaldehyde.
  • Conditions : Reflux in acetonitrile with ethanolamine, yielding 1-(2-hydroxyethyl)pyrrole derivatives (38–58% yield).
  • Mechanism : Cyclization via enamine intermediates, with regioselectivity influenced by reaction conditions (aqueous vs. non-aqueous).
Paal-Knorr Reaction

This method utilizes 1,4-diketones and primary amines under acidic conditions. Microwave-assisted Paal-Knorr reactions enhance efficiency:

  • Substrate : 1,4-Diketones (e.g., 2-ethylbutane-1,4-dione) and ammonium acetate.
  • Conditions : Acetic acid/ethanol, microwave irradiation (80°C, 15 min), achieving >90% conversion.

Introduction of the 2-Ethylbutanoyl Group at C-4

Acylation at the pyrrole’s 4-position is achieved through:

Mixed Anhydride-Mediated Acylation

Phosphoric acid catalyzes the reaction between pyrrole-2-carboxylic esters and 2-ethylbutanoic acid mixed anhydrides:

  • Reagents : 2-Ethylbutanoyl chloride and pyrrole-2-carboxylic ester.
  • Conditions : Phosphoric acid (10 mol%), THF, 60°C, 12 h (yield: 72–85%).
Friedel-Crafts Acylation

Direct electrophilic substitution using Lewis acids (e.g., AlCl₃):

  • Substrate : Pyrrole-2-carboxamide and 2-ethylbutanoyl chloride.
  • Limitations : Low regioselectivity (<50% at C-4).

Carboxamide Formation at C-2

The 2-carboxamide group is introduced via:

Carbodiimide-Mediated Coupling

EDC/HOBt facilitates amide bond formation between pyrrole-2-carboxylic acid and 3-(dimethylamino)propylamine:

  • Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), DMF, 0°C → RT, 24 h.
  • Yield : 68–75% after silica gel purification.
Direct Aminolysis of Esters
  • Substrate : Pyrrole-2-methyl ester and excess 3-(dimethylamino)propylamine.
  • Conditions : Methanol reflux, 48 h (yield: 55–60%).

Integrated Synthetic Pathways

Route 1: Sequential Functionalization

  • Pyrrole Synthesis : Hantzsch reaction → 1-(2-hydroxyethyl)pyrrole (43% yield).
  • Acylation : Mixed anhydride method → 4-(2-ethylbutanoyl)pyrrole-2-carboxylic ester (72%).
  • Amidation : EDC/HOBt coupling → final product (68%).

Route 2: Convergent Approach

  • Pyrrole-2-carboxylic Acid : Paal-Knorr reaction → hydrolysis (NaOH, 80°C).
  • Simultaneous Acylation/Amidation : One-pot using 2-ethylbutanoyl chloride and 3-(dimethylamino)propylamine (yield: 58%).

Optimization and Challenges

Regioselectivity in Acylation

  • Issue : Competing C-3 and C-5 acylation.
  • Solution : Steric hindrance via bulky directing groups (e.g., THP-protected hydroxethyl) improves C-4 selectivity (≥85%).

Byproduct Formation

  • Decarbonylation : Observed during Wolff-Kishner reductions; mitigated by low-temperature saponification (0–5°C).
  • Diastereomers : Resolved via column chromatography (hexane/EtOAc, 3:1).

Data Tables

Table 1: Comparative Yields Across Methods

Step Method Yield (%) Purity (%) Reference
Pyrrole synthesis Hantzsch 43 95
Acylation Mixed anhydride 72 98
Amidation EDC/HOBt 68 97
One-pot synthesis Convergent 58 90

Table 2: Reaction Conditions for Key Steps

Step Solvent Temp (°C) Time (h) Catalyst
Hantzsch Acetonitrile 80 12 Ethanolamine
Paal-Knorr Ethanol 80 (MW) 0.25 Acetic acid
Mixed anhydride THF 60 12 H₃PO₄
EDC coupling DMF 25 24 EDC/HOBt

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino propyl group can interact with biological receptors, while the ethylbutanoyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and physicochemical properties of pyrrole carboxamides are highly dependent on substituent modifications. Below is a systematic comparison with key analogs (Table 1), followed by detailed findings.

Substituent Variations and Molecular Properties

Table 1: Key Structural Analogs and Their Properties

Substituent at Pyrrole 4-Position Molecular Weight (g/mol) CAS Number Notable Features
2-ethylbutanoyl Not reported 478259-82-4 Branched aliphatic chain; DNA binding
2-fluorobenzoyl Not reported 477870-45-4 Electron-withdrawing fluorine; enhanced binding affinity
3-methylbutanoyl 279.38 439111-93-0 Shorter aliphatic chain; lower lipophilicity
3-methoxybenzoyl Not reported 478078-78-3 Electron-donating methoxy group; altered pharmacokinetics
4-fluorobenzoyl Not reported Not provided Para-fluorine; potential metabolic stability
Aliphatic vs. Aromatic Substituents
  • 2-Ethylbutanoyl vs. 3-Methylbutanoyl: The 2-ethylbutanoyl group in the target compound introduces greater steric bulk compared to the 3-methylbutanoyl analog (CAS 439111-93-0). This difference likely impacts solubility and DNA-binding kinetics, as longer aliphatic chains may reduce aqueous solubility but enhance hydrophobic interactions in the minor groove .
  • Aromatic Substituents : Fluorinated benzoyl derivatives (e.g., 2-fluorobenzoyl, CAS 477870-45-4) exhibit stronger DNA-binding affinities due to the electron-withdrawing nature of fluorine, which polarizes the amide bond and stabilizes interactions with DNA bases .

Biological Activity

N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide (CAS No. 478259-82-4) is a synthetic compound belonging to the class of pyrrole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C16H27N3O2
  • Molecular Weight : 281.41 g/mol
  • CAS Number : 478259-82-4

Anticancer Activity

Research has indicated that pyrrole derivatives exhibit significant anticancer properties. A study focusing on related compounds demonstrated that derivatives of pyrrole can inhibit cell growth in various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast and melanoma cancer cell lines.

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell LineGrowth Inhibition (%)Reference
8fMDA-MB-435 (Melanoma)62.46%
8fMDA-MB-468 (Breast)40.24%
This compoundVarious Cancer LinesTBDOngoing Studies

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of cancer cell metabolism. These mechanisms are commonly observed in pyrrole-based compounds.

Study 1: In Vitro Evaluation

In a recent study, a series of pyrrole derivatives were synthesized and evaluated for their anticancer activity using the NCI-60 panel, which includes a variety of human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition at low concentrations, suggesting their potential as lead compounds for further development.

Study 2: Computational ADME Analysis

Computational studies have been conducted to assess the pharmacokinetic properties of this compound. These studies predict favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, indicating good oral bioavailability and drug-likeness properties.

Q & A

Q. How can formulation challenges for poorly soluble derivatives be addressed?

  • Methodology :
  • Co-Solvent Systems : Use Cremophor EL or cyclodextrins for enhanced solubility.
  • Amorphous Solid Dispersions : Spray-drying with polymers (e.g., HPMCAS).
  • Bioavailability Optimization : Pharmacokinetic studies in rodent models to assess AUC and Cmax.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.